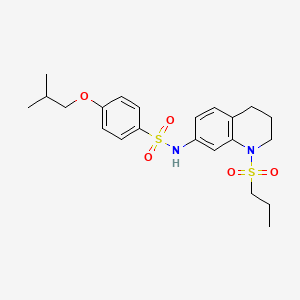

4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

描述

4-Isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an isobutoxy substituent at the 4-position of the benzene ring and a propylsulfonyl-modified tetrahydroquinoline moiety.

属性

IUPAC Name |

4-(2-methylpropoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S2/c1-4-14-30(25,26)24-13-5-6-18-7-8-19(15-22(18)24)23-31(27,28)21-11-9-20(10-12-21)29-16-17(2)3/h7-12,15,17,23H,4-6,13-14,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQESOSVWWWYOIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps of organic synthesis. A common route includes:

Starting with a tetrahydroquinoline derivative, which undergoes sulfonylation using a suitable propyl sulfonyl chloride in the presence of a base to form the propylsulfonyl-tetrahydroquinoline.

The resulting intermediate is then subjected to a reaction with benzenesulfonyl chloride under controlled conditions to introduce the benzenesulfonamide group.

In the final step, isobutoxy substitution is achieved through nucleophilic substitution reactions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Parameters such as reaction temperature, solvent selection, and purification processes are fine-tuned to ensure high yield and purity.

化学反应分析

Types of Reactions: 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can undergo oxidation to form sulfone derivatives.

Reduction: The quinoline ring can be reduced under hydrogenation conditions to yield tetrahydro derivatives.

Substitution: The isobutoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Agents like hydrogen peroxide or peracids in the presence of catalysts.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Sulfone derivatives from oxidation.

Tetrahydroquinoline derivatives from reduction.

Various substituted benzenesulfonamides from nucleophilic substitutions.

科学研究应用

The compound finds significant applications in various fields due to its structural complexity and reactivity:

Chemistry: Utilized as a precursor in the synthesis of more complex organic molecules.

Biology: Explored for its potential interactions with biological molecules, aiding in the study of protein-ligand interactions.

Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent due to its unique binding capabilities.

Industry: Employed in the development of novel materials with specialized functions, such as polymers with specific electronic properties.

作用机制

Molecular Targets and Pathways: The mechanism of action of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves its binding to specific molecular targets, such as enzymes or receptors, through interactions facilitated by its sulfonamide and quinoline groups. These interactions may modulate the activity of the target, leading to various biochemical responses.

相似化合物的比较

Key Observations :

- Substituent Bulk : The target compound’s isobutoxy group introduces greater steric bulk compared to the ethoxy groups in analogs 1 and 2. This may influence solubility, membrane permeability, and binding pocket interactions.

- Molecular Weight : The target compound’s higher molecular weight (~494.6 vs. ~452–456.6 for analogs) could impact pharmacokinetic properties, such as metabolic stability or clearance rates.

Hypothetical Pharmacological Implications

While biological data for the target compound are unavailable in the evidence, insights can be extrapolated from its analogs:

- Enzyme Inhibition : Sulfonamides often target carbonic anhydrases or cyclooxygenases. The isobutoxy group’s bulk could enhance selectivity for specific isoforms by fitting into larger active sites.

- Solubility and Bioavailability : The ethoxy and methyl substituents in analogs 1 and 2 may improve aqueous solubility compared to the more hydrophobic isobutoxy group. However, the latter’s bulk might enhance binding to hydrophobic pockets in proteins .

生物活性

4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activity. This compound is characterized by a complex structure that includes a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.

- Molecular Formula : C22H30N2O5S2

- Molecular Weight : 466.6 g/mol

- CAS Number : 946284-44-2

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and interact with various biological pathways. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Carbonic Anhydrase Inhibition :

- Similar compounds have shown significant inhibitory effects on human carbonic anhydrase isoforms (hCA I, II, IX, and XIII). For instance, a related study demonstrated that certain benzenesulfonamide derivatives exhibited IC50 values in the nanomolar range against hCA XIII, suggesting that 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide may also possess potent inhibitory effects against these enzymes .

-

Antimicrobial Activity :

- Sulfonamides are traditionally recognized for their antimicrobial properties. The presence of the tetrahydroquinoline structure may enhance the antimicrobial efficacy of this compound by improving membrane penetration and binding affinity to bacterial targets.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Research Findings

In a comparative study involving various sulfonamide derivatives, it was found that those with a tetrahydroquinoline backbone exhibited enhanced binding affinity to carbonic anhydrase compared to traditional sulfonamides. This suggests that the unique structural attributes of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide could lead to improved therapeutic profiles.

常见问题

Basic Synthesis Methodology

Q: What synthetic routes yield high-purity 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide? A: A two-step approach is recommended:

Tetrahydroquinoline Core Synthesis : Cyclize aniline derivatives (e.g., 7-nitro-1,2,3,4-tetrahydroquinoline) using propylsulfonyl chloride under basic conditions (K₂CO₃/DMF, 80°C).

Sulfonamide Coupling : React the intermediate with 4-isobutoxybenzenesulfonyl chloride via nucleophilic substitution (pyridine/DMAP, room temperature, 2 hours).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (petroleum ether/ethyl acetate) achieves >95% purity. Validate via ¹H NMR (quinoline H-2 proton at δ 8.2–8.4 ppm) and HRMS (calculated [M+H]⁺: 505.18) .

Structural Confirmation

Q: Which analytical techniques are critical for structural elucidation? A: A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm isobutoxy (δ 1.0–1.2 ppm for -CH(CH₃)₂) and sulfonamide (δ 3.5–3.7 ppm for -SO₂-NH-).

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error.

- X-Ray Crystallography : Resolve stereochemistry of the tetrahydroquinoline ring (if crystalline). Cross-reference with PubChem’s InChIKey (e.g., NLGOJBIXIHFZEV-UHFFFAOYSA-N for analogous sulfonamides) .

Biological Activity Screening

Q: How to design an initial biological activity screen? A: Prioritize target-agnostic assays:

- In Vitro Cytotoxicity : Test against NCI-60 cancer cell lines (72-hour exposure, IC₅₀ determination via MTT assay).

- Enzyme Inhibition : Screen at 1–100 μM against kinases (e.g., EGFR, VEGFR2) or inflammatory targets (COX-2).

- Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle. Triplicate runs minimize variability .

Advanced SAR Analysis

Q: How to optimize substituents for improved target binding? A: Systematic modifications guided by computational modeling:

- Isobutoxy Group : Replace with cyclopentyloxy or trifluoromethoxy to assess steric/electronic effects.

- Propylsulfonyl : Test ethylsulfonyl or aryl variants for hydrogen-bonding potential.

- Docking Studies : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., HSP90). Validate with SPR (KD < 100 nM = high affinity) .

Solubility Challenges in Pharmacological Assays

Q: How to mitigate poor aqueous solubility (<10 μg/mL)? A: Three strategies:

Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.

Micellar Systems : Incorporate Cremophor EL (0.01% w/v) in PBS.

Prodrug Design : Synthesize phosphate esters of the sulfonamide group. Quantify solubility via HPLC-UV (λ = 254 nm) .

Metabolic Stability Evaluation

Q: What methods assess metabolic stability in early development? A: Use pooled liver microsomes (human/rat):

- Incubation : 1 μM compound + NADPH (37°C, 60 min).

- Analysis : LC-MS/MS to monitor parent compound depletion (t₁/₂ < 30 min = unstable).

- Control : Verapamil (high-clearance reference). Adjust with cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Contradictory Bioactivity Data

Q: How to resolve discrepancies between cell-based and enzymatic assays? A: Follow a three-step protocol:

Off-Target Screening : Use Eurofins Panlabs® kinase panel (140+ targets).

Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., PI3Kγ) in isogenic cell lines.

Orthogonal Assays : Surface plasmon resonance (SPR) to measure direct binding (response units > 100 = confirmed interaction) .

Gram-Scale Synthesis Optimization

Q: How to scale synthesis without compromising purity? A: Implement process chemistry principles:

- Flow Chemistry : For exothermic sulfonylation step (residence time: 5 min, 50°C).

- In-Line Monitoring : FTIR tracks reaction completion (disappearance of -SO₂Cl peak at 1370 cm⁻¹).

- Purification : Switch to fractional crystallization (ethanol/water, 4:1 v/v) for 90% yield .

Selectivity Profiling

Q: How to evaluate selectivity across protein families? A: Combine two approaches:

Thermal Shift Assay (TSA) : Screen against 50+ kinases; ΔTm > 2°C indicates binding.

Chemoproteomics : Use activity-based probes (e.g., desthiobiotin-ATP) for off-target mapping. Prioritize targets with >10-fold selectivity over background .

Mechanism of Action Studies

Q: What techniques elucidate the compound’s mechanism? A: Integrate omics and biophysical tools:

- Phosphoproteomics : LC-MS/MS identifies downstream signaling nodes (e.g., ERK1/2 phosphorylation).

- In-Cell NanoBRET : Quantify target engagement in live cells (BRET ratio > 2 = significant).

- siRNA Knockdown : Confirm phenotype rescue (e.g., apoptosis inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。